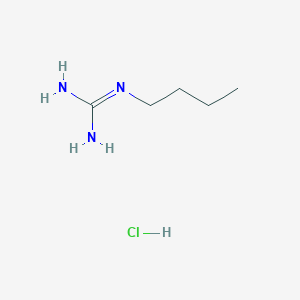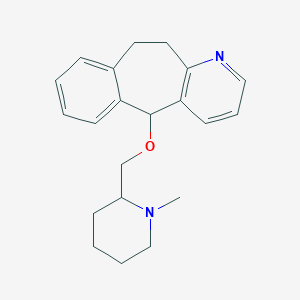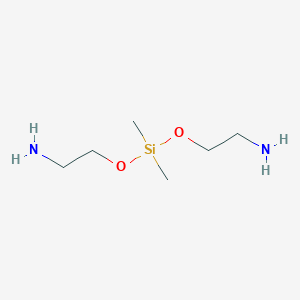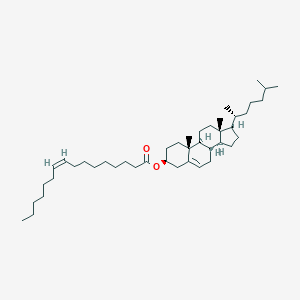
N-(2,6-Dimethylphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)azetidine, also known as DMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. DMAA is a type of azetidine, which is a four-membered nitrogen-containing heterocycle.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethylphenyl)azetidine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell wall synthesis in bacteria and fungi. N-(2,6-Dimethylphenyl)azetidine has also been shown to inhibit the replication of certain viruses. In addition, N-(2,6-Dimethylphenyl)azetidine can form stable complexes with drugs, allowing for targeted drug delivery.
Biochemical and Physiological Effects:
N-(2,6-Dimethylphenyl)azetidine has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body, with a half-life of approximately 3 hours. N-(2,6-Dimethylphenyl)azetidine has been shown to have no significant effects on blood pressure, heart rate, or body temperature in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,6-Dimethylphenyl)azetidine in lab experiments is its high purity. This allows for accurate and reproducible results. Additionally, N-(2,6-Dimethylphenyl)azetidine is relatively stable and can be stored for extended periods of time. However, one limitation of using N-(2,6-Dimethylphenyl)azetidine is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,6-Dimethylphenyl)azetidine. One area of interest is the development of new drugs for the treatment of cancer and other diseases. N-(2,6-Dimethylphenyl)azetidine has also been investigated for its potential use as a drug delivery system, and further research in this area could lead to the development of new and more effective drug delivery methods. Additionally, the mechanism of action of N-(2,6-Dimethylphenyl)azetidine is not fully understood, and further research is needed to elucidate its mode of action.
Méthodes De Synthèse
The synthesis of N-(2,6-Dimethylphenyl)azetidine involves the reaction of 2,6-dimethylphenylacetonitrile with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain N-(2,6-Dimethylphenyl)azetidine. This method has been optimized to yield high purity N-(2,6-Dimethylphenyl)azetidine, making it suitable for use in pharmaceutical research.
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)azetidine has been studied extensively for its potential applications in pharmaceutical research. It has been shown to have antibacterial, antifungal, and antiviral properties. N-(2,6-Dimethylphenyl)azetidine has also been investigated for its potential use as a drug delivery system, as it can form stable complexes with various drugs. Additionally, N-(2,6-Dimethylphenyl)azetidine has been studied for its potential use in developing new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
19199-06-5 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-9-5-3-6-10(2)11(9)12-7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |
Clé InChI |
MHXYJRDWCLHKMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCC2 |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2CCC2 |
Autres numéros CAS |
19199-06-5 |
Synonymes |
N-(2,6-Dimethylphenyl)azetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)

